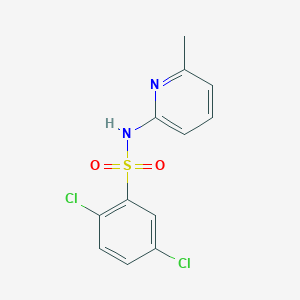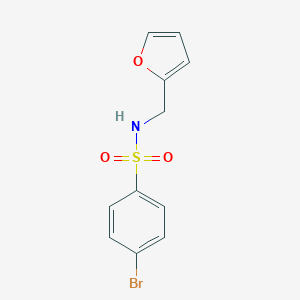![molecular formula C18H21ClN2O3S B273550 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)
1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of spleen tyrosine kinase (SYK), which is an enzyme that plays a crucial role in the signaling pathways of various immune cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancers, including lymphoma and leukemia.
Wirkmechanismus
TAK-659 inhibits the activity of 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine, which is a key signaling molecule in immune cells. 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. Inhibition of 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine by TAK-659 leads to the suppression of these processes, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the activation of various signaling pathways that are involved in cancer cell survival and proliferation. TAK-659 also promotes apoptosis, or programmed cell death, in cancer cells. Additionally, TAK-659 has been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which play a crucial role in the immune response against cancer.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments, including its high potency and selectivity for 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine inhibition. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, TAK-659 has some limitations, including its relatively short half-life and potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other cancer therapies, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict the response to TAK-659 treatment. Additionally, further studies are needed to investigate the potential of TAK-659 in the treatment of other types of cancer.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 3-chloroaniline with 4-ethoxybenzenesulfonyl chloride to form 1-(3-chlorophenyl)-4-(4-ethoxyphenylsulfonyl)piperazine. This intermediate is then treated with sodium hydride and a suitable alkylating agent to obtain TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of cancer, and the results have been promising. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
Produktname |
1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine |
|---|---|
Molekularformel |
C18H21ClN2O3S |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-2-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)16-5-3-4-15(19)14-16/h3-9,14H,2,10-13H2,1H3 |
InChI-Schlüssel |
OISVOOJSYSIVTO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)
![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)


![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)

